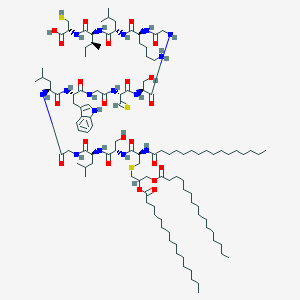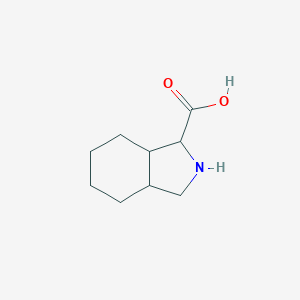
Palmitoyl(3)-cysteinyl-seryl-(HIV-1(598-609)cyclic disulfide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HIV-1 Pcs cyclic disulfide is a compound that belongs to the class of cyclic disulfide-rich peptides. These peptides are characterized by their unique cyclic structure and the presence of disulfide bonds, which confer remarkable stability and resistance to proteolytic degradation . HIV-1 Pcs cyclic disulfide has garnered significant interest due to its potential therapeutic applications, particularly in the context of HIV-1 treatment.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 Pcs cyclic disulfide typically involves the chemical synthesis of peptide sequences followed by the formation of disulfide bonds. One common approach is the use of solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support . After the peptide sequence is complete, the disulfide bonds are formed through oxidative folding, often using reagents such as iodine or air oxidation .
Industrial Production Methods
Industrial production of HIV-1 Pcs cyclic disulfide may involve large-scale solid-phase peptide synthesis, followed by purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product . The scalability of SPPS and the robustness of purification methods make this approach suitable for industrial production.
化学反応の分析
Types of Reactions
HIV-1 Pcs cyclic disulfide undergoes various chemical reactions, including oxidation, reduction, and substitution. The disulfide bonds in the compound can be reduced to thiol groups using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) . Conversely, the thiol groups can be oxidized back to disulfide bonds using oxidizing agents like iodine or hydrogen peroxide .
Common Reagents and Conditions
Oxidation: Iodine, hydrogen peroxide
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: Various nucleophiles can be used to substitute specific functional groups within the peptide sequence.
Major Products Formed
The major products formed from these reactions include the reduced form of the peptide (with free thiol groups) and the oxidized form (with disulfide bonds). Substitution reactions can lead to modified peptides with altered functional groups .
科学的研究の応用
HIV-1 Pcs cyclic disulfide has a wide range of scientific research applications:
作用機序
The mechanism of action of HIV-1 Pcs cyclic disulfide involves its interaction with HIV-1 protease. The compound binds to the active site of the protease, inhibiting its activity and preventing the cleavage of viral polyproteins into functional proteins . This inhibition disrupts the maturation of the virus, thereby reducing its ability to infect new cells . The disulfide bonds in the compound contribute to its stability and enhance its binding affinity to the protease .
類似化合物との比較
HIV-1 Pcs cyclic disulfide can be compared with other cyclic disulfide-rich peptides, such as cyclotides and θ-defensins . These compounds share similar structural features, including the presence of disulfide bonds and a cyclic backbone. HIV-1 Pcs cyclic disulfide is unique in its specific interaction with HIV-1 protease, making it a promising candidate for HIV-1 treatment .
List of Similar Compounds
- Cyclotides
- θ-Defensins
- Retrocyclins
特性
CAS番号 |
119320-04-6 |
|---|---|
分子式 |
C113H196N16O22S3 |
分子量 |
2227.1 g/mol |
IUPAC名 |
(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-sulfanylidenepropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C113H196N16O22S3/c1-12-16-19-22-25-28-31-34-37-40-43-46-49-59-96(132)122-95(77-154-76-83(151-101(137)61-51-48-45-42-39-36-33-30-27-24-21-18-14-3)73-150-100(136)60-50-47-44-41-38-35-32-29-26-23-20-17-13-2)111(146)127-92(72-131)109(144)123-87(63-78(5)6)103(138)116-69-98(134)120-88(64-79(7)8)107(142)125-90(66-82-67-115-85-57-53-52-56-84(82)85)104(139)117-70-99(135)121-93(74-152)110(145)126-91(71-130)105(140)118-68-97(133)119-86(58-54-55-62-114)106(141)124-89(65-80(9)10)108(143)129-102(81(11)15-4)112(147)128-94(75-153)113(148)149/h52-53,56-57,67,74,78-81,83,86-95,102,115,130-131,153H,12-51,54-55,58-66,68-73,75-77,114H2,1-11H3,(H,116,138)(H,117,139)(H,118,140)(H,119,133)(H,120,134)(H,121,135)(H,122,132)(H,123,144)(H,124,141)(H,125,142)(H,126,145)(H,127,146)(H,128,147)(H,129,143)(H,148,149)/t81-,83?,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,102-/m0/s1 |
InChIキー |
SDTRBFOBHMIYOG-DBNCJOJGSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)O |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](C=S)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CS)C(=O)O |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)O |
配列 |
XSLGLWGXSGKLIC |
同義語 |
HIV-1 PCS cyclic disulfide palmitoyl(3)-cysteinyl-seryl-(HIV-1(598-609)cyclic disulfide) Pam(3)Cys-Ser-(HIV-1(598-609)cyclic disulfide) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-formyl-3-methyl-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B52514.png)






![5-[3-(Trifluoromethoxy)phenyl]-2-furoic acid](/img/structure/B52532.png)



